Thiophene, 3,4-diethenyl-
Description
Structure
3D Structure
Properties
CAS No. |
138354-62-8 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
3,4-bis(ethenyl)thiophene |
InChI |
InChI=1S/C8H8S/c1-3-7-5-9-6-8(7)4-2/h3-6H,1-2H2 |
InChI Key |
HBZZGDHDOZPHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CSC=C1C=C |
Origin of Product |
United States |
Synthetic Methodologies for Thiophene, 3,4 Diethenyl and Its Precursors
Retrosynthetic Analysis of Thiophene (B33073), 3,4-diethenyl-
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule. ias.ac.inamazonaws.comdeanfrancispress.comsathyabama.ac.inslideshare.net For Thiophene, 3,4-diethenyl-, the most logical disconnections are the two carbon-carbon bonds linking the ethenyl (vinyl) groups to the thiophene ring. This disconnection strategy points to a 3,4-difunctionalized thiophene as a key precursor.
This primary disconnection, known as a C-C bond disconnection, suggests that the vinyl groups can be installed using cross-coupling reactions. The synthons for this transformation would be a thiophene-3,4-dianion (or an equivalent) and two vinyl cation equivalents, or more practically, a 3,4-dihalothiophene and a vinyl organometallic reagent. The latter is the more common and feasible approach in modern organic synthesis.
Therefore, the retrosynthetic pathway identifies 3,4-dibromothiophene (B32776) as a crucial and versatile precursor. The synthesis plan is thus divided into two main stages:
The synthesis of the 3,4-dibromothiophene precursor.
The subsequent double cross-coupling reaction to introduce the two vinyl substituents.
A further disconnection could break down the thiophene ring itself, suggesting a synthesis from acyclic precursors through a cyclization reaction, which is often achieved via multi-component strategies. wiley.com
Precursor Synthesis Strategies for 3,4-Substituted Thiophenes
The synthesis of 3,4-disubstituted thiophenes, particularly 3,4-dibromothiophene, is a critical step. Several methods have been developed to obtain this important intermediate. researchgate.netgoogle.com
Direct bromination of thiophene is not a viable route to 3,4-dibromothiophene due to the high reactivity of the α-positions (2- and 5-positions). Therefore, indirect methods are employed.
One effective method involves the reductive dehalogenation of 2,3,4,5-tetrabromothiophene. google.comscispace.com Tetrabromothiophene can be prepared, though the final bromination step can be slow. tandfonline.com The reduction is typically carried out using zinc powder in acetic acid. This method is efficient, avoids significant side reactions, and allows for easy purification of the product. google.comscispace.com A reported procedure using zinc powder and acetic acid with 2,3,4,5-tetrabromothiophene as the starting material can achieve yields as high as 95% with a purity of 99.98%. google.com
Another innovative approach starts from the more readily available 2-bromothiophene (B119243). tandfonline.com Treatment of 2-bromothiophene with a mixture of sodamide (NaNH₂) and potassium tert-butoxide (t-BuOK) in liquid ammonia (B1221849) leads to a disproportionation reaction. This process yields a mixture containing thiophene, 3,4-dibromothiophene, and other polybrominated thiophenes. Fractional distillation of the resulting mixture can isolate 3,4-dibromothiophene in yields ranging from 58% to 68%. tandfonline.com
A process has also been described where 2,5-dibromothiophene (B18171) is reacted with sodium amide in the presence of a phase-transfer catalyst to produce 3,4-dibromothiophene. google.com
Table 1: Selected Synthetic Routes to 3,4-Dibromothiophene
| Starting Material | Reagents and Conditions | Yield | Reference(s) |
|---|---|---|---|
| 2,3,4,5-Tetrabromothiophene | Zn powder, Acetic acid, Water; Reflux at 55-70°C for 2-4h | 95% | google.com |
| 2,3,5-Tribromothiophene | Zn dust, Acetic acid; Reflux | (for 3-bromothiophene) 80% | scispace.com |
| 2-Bromothiophene | NaNH₂/t-BuOK, Liquid ammonia | 58-68% | tandfonline.com |
| 2,5-Dibromothiophene | Sodium amide, tris(3,6-dioxoheptyl)amine, 50-60°C | 105% (apparent) | google.com |
While less common for directly synthesizing 3,4-diethenylthiophene precursors, reactions involving alkoxythiophenes are relevant in the broader context of functionalizing the thiophene ring. For instance, 3-alkoxythiophenes can be synthesized from 3-bromothiophene (B43185) by reacting it with an alcohol using copper(I) iodide (CuI) as a catalyst. researchgate.net This demonstrates a method for introducing oxygen-containing functional groups at the β-position. Although not a direct route to the target precursor, such transformations highlight the versatility of 3-halothiophenes in preparing a range of 3-substituted and 3,4-disubstituted thiophenes that could potentially be converted to the desired vinyl compounds.
Multi-component reactions (MCRs) offer an efficient pathway for constructing complex molecules like substituted thiophenes in a single step from simple starting materials. wiley.combohrium.comresearchgate.net These reactions are prized for their atom economy and ability to generate molecular diversity. researchgate.netacs.org
The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes. organic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While the classic Gewald reaction produces 2-aminothiophenes, modifications and other MCRs can provide access to different substitution patterns on the thiophene ring. bohrium.comorganic-chemistry.org
More advanced MCRs can yield fully substituted thiophenes. For example, a copper(I)-catalyzed three-component reaction of α-thiocyanate ketones, indoline-2,3-diones, N-sulfonyl azides, and terminal alkynes has been reported to produce highly functionalized thiophenes. acs.org While these specific examples may not directly yield a precursor for 3,4-diethenylthiophene, they illustrate the power of MCRs to construct the thiophene ring with specific substituents, which could be tailored to create a suitable intermediate for further elaboration. wiley.com
Introduction of Ethenyl Functionalities at the 3,4-Positions
Once the 3,4-dibromothiophene precursor is secured, the final step is the introduction of the two ethenyl (vinyl) groups. This is typically achieved through palladium-catalyzed cross-coupling reactions or via olefination of a corresponding dicarbonyl compound.
The term "olefination" broadly covers any reaction that forms an alkene. In this context, it refers to the formation of the two C=C double bonds at the 3- and 4-positions of the thiophene ring.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. They involve the reaction of an organohalide (3,4-dibromothiophene) with an organometallic reagent.
Stille Coupling: This reaction couples the dihalide with an organotin reagent, such as tributyl(vinyl)stannane, in the presence of a palladium catalyst like Pd(PPh₃)₄. openochem.orgorganic-chemistry.orglibretexts.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. openochem.orgwikipedia.org The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin compound and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org Additives like CuI can sometimes accelerate the reaction. harvard.edu
Suzuki-Miyaura Coupling: This is another highly versatile cross-coupling reaction that uses an organoboron reagent, such as vinylboronic acid or its esters (e.g., potassium vinyltrifluoroborate), in the presence of a palladium catalyst and a base. ganeshremedies.comlibretexts.orgyonedalabs.comnih.gov The Suzuki reaction is often preferred due to the lower toxicity of boron compounds compared to tin reagents. organic-chemistry.org The catalytic cycle is similar to the Stille reaction, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A variety of palladium sources and ligands can be employed to optimize the reaction. yonedalabs.com
Table 2: Comparison of Cross-Coupling Reactions for Vinyl Group Installation
| Reaction | Organometallic Reagent | Key Features | Common Catalysts |
|---|---|---|---|
| Stille Coupling | R-Sn(Alkyl)₃ (e.g., Vinyltributyltin) | High functional group tolerance; uses toxic tin reagents. openochem.orgorganic-chemistry.orgwikipedia.org | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Uses less toxic and environmentally benign boron reagents; requires a base. ganeshremedies.comlibretexts.org | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |
Carbonyl Olefination Routes:
An alternative, though more circuitous, route involves converting the 3,4-dibromothiophene into a dicarbonyl compound, which can then undergo olefination.
Formation of Dicarbonyl: The 3,4-dibromothiophene can be converted to 3,4-dilithiothiophene via lithium-halogen exchange, which can then be reacted with a suitable electrophile like N,N-dimethylformamide (DMF) to yield thiophene-3,4-dicarbaldehyde.
Wittig Reaction: This classic olefination method reacts the dicarbonyl compound (e.g., thiophene-3,4-dicarbaldehyde) with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base to form the alkene. tcichemicals.comacs.orgharvard.edu
Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction that uses phosphonate (B1237965) carbanions, often leading to higher E-alkene selectivity and easier removal of byproducts. tcichemicals.com
Peterson Olefination: This method involves the reaction of an α-silyl carbanion with the carbonyl groups to form a β-hydroxysilane intermediate, which then eliminates to form the alkene. tcichemicals.comlscollege.ac.in
While feasible, these multi-step carbonyl olefination routes are generally less efficient for this specific target compared to the direct, one-step cross-coupling reactions on 3,4-dibromothiophene.
Cross-Coupling Methodologies for Ethenyl Linkages
The introduction of vinyl groups onto the 3 and 4 positions of the thiophene ring is predominantly accomplished using Stille or Suzuki-Miyaura cross-coupling reactions. wikipedia.orgwikipedia.org These reactions offer mild conditions and high tolerance for various functional groups, making them ideal for synthesizing conjugated molecules. numberanalytics.comresearchgate.net
Stille Coupling
The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com For the synthesis of 3,4-diethenylthiophene, this would typically involve the reaction of 3,4-dibromothiophene with an organotin reagent like vinyltributylstannane. wikipedia.orgwhiterose.ac.uk The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The choice of palladium catalyst and ligands is crucial for reaction efficiency, with common catalysts including Pd(PPh₃)₄ or Pd₂(dba)₃. numberanalytics.comharvard.edu
A representative Stille coupling synthesis for a divinylthiophene is the preparation of its 2,5-isomer, which provides insight into the likely conditions for the 3,4-isomer. whiterose.ac.uk
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, such as a boronic acid or its ester derivative. wikipedia.orgrose-hulman.edu This reaction is favored for its use of generally less toxic and more environmentally benign boron reagents compared to the organostannanes used in the Stille reaction. wikipedia.org The synthesis of 3,4-diethenylthiophene via this method would react 3,4-dibromothiophene with a vinylboron species, like potassium vinyltrifluoroborate or vinylboronic acid, in the presence of a palladium catalyst and a base. preprints.orgd-nb.info
The reaction's success depends on the catalyst, base, and solvent system. researchgate.net Palladium catalysts such as Pd(PPh₃)₄ are commonly used, often with a carbonate or phosphate (B84403) base. d-nb.infomdpi.com
Below is a table summarizing typical conditions for these cross-coupling reactions, based on findings for closely related thiophene derivatives.
Table 1: Representative Conditions for Cross-Coupling Synthesis of Divinylthiophenes
| Reaction Type | Thiophene Precursor | Coupling Partner | Catalyst | Solvent | Base/Additive | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Stille Coupling | 2,5-Diiodothiophene | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene | N/A | ~65% | whiterose.ac.uk |
| Stille Coupling | Aryl Halide | Organostannane | Pd₂(dba)₃ / PPh₃ | Dioxane | CuI | High | harvard.edu |
| Suzuki Coupling | 2,3-Dibromothiophene | Vinylboronic Acid | Pd(PPh₃)₄ | Dioxane | K₂CO₃ | Moderate | researchgate.net |
| Suzuki Coupling | Aryl Bromide | Potassium Vinyltrifluoroborate | Pd(dppf)Cl₂ | Dioxane | Cs₂CO₃ | Good | preprints.org |
Purification and Isolation Techniques for Monomeric Thiophene, 3,4-diethenyl-
The purification and isolation of monomeric 3,4-diethenylthiophene present a significant challenge due to its high reactivity and propensity for self-polymerization, particularly when heated. wikipedia.org Therefore, purification strategies must be designed to minimize polymerization, often requiring low temperatures and the use of polymerization inhibitors.
The initial workup of the reaction mixture after synthesis typically involves standard procedures such as dilution with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by washing with water to remove inorganic salts and water-soluble byproducts. rose-hulman.eduharth-research-group.org The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure. harth-research-group.org
Key Purification Steps:
Removal of Metal Catalysts and Byproducts: In Stille couplings, removing residual tin compounds is a primary concern due to their toxicity. u-tokyo.ac.jp This can often be achieved by slurrying the crude product in a suitable solvent like methyl tert-butyl ether (MTBE) or by recrystallization. harvard.edu For Suzuki reactions, the boron byproducts are generally water-soluble and more easily removed during aqueous workup.
Chromatography: Column chromatography is a widely used method for purifying divinyl monomers as it can be performed at room temperature, thus avoiding thermal polymerization. harth-research-group.org A typical stationary phase is silica (B1680970) gel, with a non-polar mobile phase such as a mixture of hexanes and ethyl acetate. harth-research-group.org This technique is effective for separating the desired monomer from the catalyst, precursors, and any oligomeric species that may have formed.
Distillation: While effective for many monomers, distillation of 3,4-diethenylthiophene is risky due to thermal polymerization. wikipedia.org If distillation is necessary, it must be conducted under high vacuum to lower the boiling point significantly. Crucially, a polymerization inhibitor must be added to the distillation flask.
Use of Polymerization Inhibitors: To ensure the stability of the monomer during purification and storage, the addition of a polymerization inhibitor is essential. wikipedia.org These compounds act as radical scavengers, terminating the radical chains that initiate polymerization. wikipedia.org For divinyl monomers, a range of inhibitors can be employed.
Table 2: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor | Chemical Name | Typical Application | Solubility | Reference |
|---|---|---|---|---|
| TBC | 4-tert-Butylcatechol | Storage and transport of styrene, divinylbenzene | Oil-soluble | wikipedia.org |
| MEHQ | 4-Methoxyphenol | Storage of acrylates | Oil-soluble | wikipedia.org |
| Hydroquinone | Benzene-1,4-diol | General purpose inhibitor | Water-soluble | wikipedia.orgfujifilm.com |
| Q-1301 | N-Nitrosophenylhydroxylamine, aluminum salt | High-performance inhibition during purification/storage | Oil-soluble | fujifilm.com |
| Nitroso compounds | e.g., 1-nitroso-2-naphthol | Inhibition in absence of oxygen (e.g., during distillation) | Oil-soluble | google.com |
The final isolated monomer should be stored at low temperatures, typically refrigerated or frozen, in the dark, and under an inert atmosphere with an appropriate inhibitor to prevent degradation and polymerization over time.
Polymerization Mechanisms and Kinetics of Thiophene, 3,4 Diethenyl
Oxidative Polymerization Pathways for Poly(3,4-diethenylthiophene)
Oxidative polymerization is the most common method for synthesizing conductive polymers from thiophene (B33073) derivatives. d-nb.info This process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The resulting polymer is in its oxidized, conductive state, doped with the counterion from the oxidant or the supporting electrolyte.
Chemical oxidative polymerization offers a scalable method for producing large quantities of Poly(3,4-diethenylthiophene). The reaction is typically carried out by mixing the monomer with an oxidizing agent in a suitable solvent.
The choice of oxidant is a critical factor that governs the polymerization rate, yield, and the morphological characteristics of the synthesized polymer. Common oxidants used for thiophene polymerization include iron(III) salts, such as iron(III) chloride (FeCl₃) and iron(III) p-toluenesulfonate (Fe(Tos)₃), as well as persulfates. researchgate.net The polymerization kinetics and resulting polymer morphology are highly dependent on the oxidant's redox potential and its concentration. nih.gov For instance, stronger oxidants can lead to faster reaction rates but may also result in over-oxidation and shorter polymer chains, affecting the material's conductivity and processability. The morphology of the polymer, ranging from smooth films to rough, granular structures, is also influenced by the polymerization conditions. nih.gov
Table 1: Effect of Oxidants on Polymerization of Thiophene Analogs
| Oxidant | Polymerization Rate | Resulting Morphology | Typical Conductivity (S/cm) |
|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | Fast | Often granular and less uniform | 1-100 |
| Iron(III) p-toluenesulfonate (Fe(Tos)₃) | Moderate | Smoother and more ordered films | 100-500 |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | Variable, depends on pH | Can produce dispersible nanoparticles | 0.1-10 |
Note: Data is based on studies of analogous 3,4-disubstituted thiophenes and serves as a predictive model for "Thiophene, 3,4-diethenyl-".
During oxidative polymerization, the polymer becomes positively charged (p-doped), and this charge is balanced by the incorporation of counterions from the doping agent or the oxidant itself. These counterions play a crucial role in determining the electrical, optical, and structural properties of the final polymer. chalmers.se Large, polymeric anions like poly(styrene sulfonate) (PSS) can act as both a dopant and a template, leading to water-dispersible polymer complexes with enhanced stability and film-forming properties. researchgate.nettue.nl The size and chemical nature of the counterion can affect the polymer chain packing and the charge transport between chains. nih.gov For example, tosylate (Tos) is a common counterion that has been shown to influence the doping level and the relative populations of different doped states within the polymer matrix, which can be tuned by adjusting the polymerization temperature. chalmers.se
Electrochemical polymerization provides a high degree of control over the deposition of thin polymer films onto conductive substrates. d-nb.infotue.nl This method allows for the precise fabrication of polymer films with controlled thickness and morphology. nih.gov
Electrochemical polymerization can be carried out under two primary modes: potentiostatic and galvanostatic. researchgate.net
Potentiostatic Polymerization: In this method, a constant potential is applied to the working electrode. This allows for precise control over the driving force of the oxidation reaction. The rate of polymerization is proportional to the current, which typically decreases over time as the growing insulating polymer film increases the resistance.
Galvanostatic Polymerization: Here, a constant current is passed through the electrochemical cell. The potential of the working electrode is allowed to vary. This method ensures a constant rate of polymer deposition.
The choice between these two methods can affect the properties of the resulting polymer film, such as its density, conductivity, and electroactivity. researchgate.net
Table 2: Comparison of Electrochemical Polymerization Methods for Thiophene Analogs
| Method | Parameter Controlled | Advantages | Disadvantages |
|---|---|---|---|
| Potentiostatic | Potential | Precise control over oxidation potential, good for studying kinetics. | Polymerization rate can decrease over time. |
| Galvanostatic | Current | Constant rate of polymer deposition, uniform film thickness. | Potential can fluctuate, risk of over-oxidation. |
Note: This table provides a general comparison based on the electropolymerization of analogous thiophene derivatives.
Polymerization Kinetics and Chain Growth Mechanisms
Impact of Monomer Structure on Polymerization Behavior
The polymerization of thiophene derivatives is heavily influenced by the nature and position of substituents on the thiophene ring. In the case of 3,4-diethenylthiophene, the two vinyl groups introduce additional reactive sites, leading to complex polymerization pathways and the potential for cross-linking.
The vinyl groups can participate in polymerization through various mechanisms, including radical, cationic, and anionic polymerization, in addition to the typical oxidative or electrochemical polymerization of the thiophene ring itself. This dual reactivity can lead to the formation of polymers with intricate, and often cross-linked, three-dimensional networks. The propensity for cross-linking is a direct consequence of the bifunctional nature of the monomer, where both the thiophene ring and the vinyl groups can propagate the polymer chain.
Research into the polymerization of vinylthiophenes, such as 2-vinylthiophene (B167685) and 2,5-divinylthiophene, has shown that the vinyl groups readily undergo polymerization. acs.org While direct studies on 3,4-diethenylthiophene are limited, the behavior of these analogues provides valuable insights. For instance, the anionic polymerization of 2,5-divinylthiophene can be controlled to selectively polymerize one of the vinyl groups, leading to a linear polymer with pendant vinyl groups. acs.org This suggests that under specific conditions, the polymerization of 3,4-diethenylthiophene could also be tailored to control the degree of cross-linking.
The steric hindrance and electronic effects of the 3,4-diethenyl substituents also play a crucial role. The positioning of the vinyl groups at the 3 and 4 positions can influence the planarity of the resulting polymer chains, which in turn affects the electronic and optical properties of the material. The interplay between the polymerization of the thiophene backbone and the vinyl side chains is a key area of investigation for tailoring the properties of the final polymer.
Research Findings on the Polymerization of Vinyl-Substituted Thiophenes
Detailed kinetic studies and mechanistic investigations into the polymerization of 3,4-diethenylthiophene are not extensively documented in publicly available literature. However, by examining related vinyl-substituted thiophene monomers, we can infer the expected behavior. The following table summarizes general findings from the polymerization of various vinylthiophenes, which can serve as a predictive framework for 3,4-diethenylthiophene.
| Monomer | Polymerization Method(s) | Key Findings | Potential Impact on 3,4-Diethenylthiophene |
| 2-Vinylthiophene | Radical, Anionic | Undergoes vinyl polymerization to form linear polymers. acs.org The thiophene ring acts as a substituent. | Suggests that the vinyl groups of 3,4-diethenylthiophene are reactive and can form polymer chains. |
| 2,5-Divinylthiophene | Anionic | Selective polymerization of one vinyl group is possible, leading to soluble, linear polymers with pendant vinyl groups. acs.org | Indicates the potential for controlled polymerization of 3,4-diethenylthiophene to manage cross-linking and solubility. |
| Thiophenes with conjugated side chains | Stille Coupling, Oxidative | The presence of conjugated side chains can lead to polymers with broad absorption bands and affect the molecular organization and electronic properties. researchgate.netacs.org | The diethenyl groups in 3,4-diethenylthiophene, being conjugated with the thiophene ring, are expected to significantly influence the optoelectronic properties of the resulting polymer. |
The data suggests that the polymerization of 3,4-diethenylthiophene is likely to be a multifaceted process. The competition between the polymerization of the thiophene ring and the vinyl groups, along with the potential for extensive cross-linking, presents both challenges and opportunities for materials scientists. The ability to control these competing reaction pathways will be critical in designing polymers with desired properties, such as high conductivity, specific optical characteristics, and tailored mechanical strength. Further dedicated research into the polymerization kinetics and mechanisms of 3,4-diethenylthiophene is necessary to fully unlock its potential in advanced materials applications.
Copolymerization Strategies with Thiophene, 3,4 Diethenyl
Design Principles for Thiophene (B33073), 3,4-diethenyl- Copolymers
The design of copolymers involving thiophene derivatives is primarily centered on the concept of creating donor-acceptor (D-A) systems. This approach involves combining electron-rich (donor) and electron-deficient (acceptor) monomer units within the same polymer backbone. This architecture is instrumental in tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the electronic and optical properties of the resulting copolymer.
By strategically selecting co-monomers with different electron affinities, it is possible to modulate the intramolecular charge transfer (ICT) characteristics of the copolymer. This fine-tuning of the electronic structure allows for the creation of materials with specific bandgaps, making them suitable for applications ranging from organic photovoltaics to electrochromic devices. The vinyl groups in "Thiophene, 3,4-diethenyl-" offer additional avenues for crosslinking or post-polymerization modification, which can be a key design element for creating robust and processable materials.
Electrochemical Copolymerization with Co-monomers
Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers excellent control over the film thickness and morphology.
The ratio of different monomers in the feed solution during electrochemical copolymerization has a profound impact on the composition and, consequently, the properties of the resulting copolymer film. By varying the molar ratios of the co-monomers, it is possible to systematically alter the electronic and optical characteristics of the polymer. For instance, in the copolymerization of EDOT with other thiophene derivatives, adjusting the monomer feed ratio has been shown to tune the redox properties and color of the resulting polymer films.
It is a general principle that the composition of the copolymer is directly influenced by the feed ratio of the monomers, allowing for a predictable way to engineer the material's properties. This principle would be expected to hold for the copolymerization of "Thiophene, 3,4-diethenyl-" with other electroactive monomers.
Spectroelectrochemistry is a powerful analytical technique that combines electrochemical methods with spectroscopy to provide real-time insights into the electronic structure of materials as a function of their oxidation state. For thiophene-based copolymers, this technique is invaluable for characterizing their electrochromic behavior.
During spectroelectrochemical analysis, the absorption spectrum of the copolymer film is monitored as the applied potential is varied. This allows for the determination of key parameters such as the optical bandgap (Eg), and the energies of the HOMO and LUMO levels. These measurements are crucial for understanding how the incorporation of different monomer units in varying ratios affects the electronic transitions within the polymer. The data obtained from such analyses are essential for designing materials with specific colors and tunable absorption profiles.
| Property | PEDOT | P(EDOT-co-DTT) 2:1 | P(EDOT-co-DTT) 1:1 | P(EDOT-co-DTT) 1:2 | PDTT |
| λmax (nm) | 610 | 625 | 635 | 650 | 680 |
| Eg,opt (eV) | 1.68 | 1.65 | 1.62 | 1.58 | 1.52 |
| HOMO (eV) | -4.92 | -4.95 | -4.98 | -5.02 | -5.08 |
| LUMO (eV) | -3.24 | -3.30 | -3.36 | -3.44 | -3.56 |
Table 1. Electrochemical and optical properties of copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) at different feed ratios. This table illustrates how the monomer feed ratio can be used to tune the properties of the resulting copolymer. Data is illustrative of general trends in thiophene copolymers.
Chemical Copolymerization Approaches
Besides electrochemical methods, several chemical polymerization techniques are employed for the synthesis of thiophene-based copolymers. These methods are often more suitable for large-scale production.
Oxidative Polymerization: This is a common method that uses chemical oxidants, such as iron(III) chloride (FeCl3), to initiate the polymerization of thiophene monomers tandfonline.com. The properties of the resulting polymer can be influenced by the choice of solvent and the reaction conditions nih.gov.
Stille Coupling: This is a versatile cross-coupling reaction that involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex rsc.org. It is widely used for the synthesis of well-defined conjugated polymers, including thiophene-based copolymers uni-hannover.deacs.org.
Suzuki Coupling: Similar to Stille coupling, Suzuki coupling is a palladium-catalyzed cross-coupling reaction, but it utilizes an organoboron compound instead of an organotin compound rsc.orgnih.gov. This method is known for its tolerance to a wide range of functional groups and is considered a greener alternative to Stille coupling libretexts.org.
Kumada Catalyst-Transfer Polycondensation (KCTP): This is a chain-growth polymerization method that allows for the synthesis of regioregular polythiophenes with controlled molecular weights and low polydispersity rsc.orgrsc.org.
Direct Arylation Polycondensation (DArP): This is a more atom-economical approach that involves the direct coupling of C-H bonds with C-X (where X is a halide) bonds, reducing the need for pre-functionalized monomers elsevierpure.comacs.org.
Structure-Property Relationships in Thiophene, 3,4-diethenyl- Copolymers
The relationship between the chemical structure of a copolymer and its macroscopic properties is a fundamental concept in materials science. For thiophene-based copolymers, this relationship is particularly important for designing materials with desired electronic and optical characteristics.
Copolymerization provides a powerful tool to precisely control the electronic and optical properties of thiophene-based materials. By incorporating different co-monomers, it is possible to manipulate the polymer's:
Bandgap: The energy difference between the HOMO and LUMO levels can be systematically varied by introducing donor and acceptor units, leading to materials that absorb light at different wavelengths.
Color: As a direct consequence of the tunable bandgap, the color of the copolymer can be controlled, which is a key feature for electrochromic applications.
Conductivity: The charge carrier mobility and, therefore, the electrical conductivity of the copolymer can be influenced by the choice of co-monomers and the resulting polymer morphology.
Solubility and Processability: The incorporation of flexible side chains or specific functional groups on the co-monomers can improve the solubility of the copolymer in common organic solvents, facilitating its processing into thin films and devices.
The vinyl groups present in "Thiophene, 3,4-diethenyl-" would offer unique opportunities to create cross-linked networks, potentially enhancing the thermal and mechanical stability of the resulting copolymers.
| Copolymer System | Key Structural Feature | Tunable Property |
| EDOT-co-DTT | Varying ratio of electron-rich EDOT and DTT | Bandgap, HOMO/LUMO levels, color |
| Thiophene-Benzothiadiazole | Donor-acceptor architecture | Intramolecular charge transfer, absorption spectrum |
| P3HT-co-P3EHT | Different alkyl side chains | Solubility, morphology, charge mobility |
Table 2. Examples of how copolymerization is used to tune the properties of thiophene-based materials. This table provides a conceptual overview of the structure-property relationships in such systems.
Advanced Material Architectures and Processing of Poly 3,4 Diethenylthiophene and Its Derivatives
Nanostructured Forms of Poly(3,4-diethenylthiophene)
The synthesis of well-defined nanostructures, such as nanorods, nanospheres, and nanofibers, offers a pathway to harness the unique properties of poly(3,4-diethenylthiophene) at the nanoscale. These structures provide high surface-area-to-volume ratios and can exhibit quantum confinement effects, leading to novel functionalities.
The fabrication of polymeric nanoparticles, including nanospheres and nanorods, can be achieved through various methods, with emulsion polymerization being a prominent technique. nih.govnih.gov Soap-free emulsion polymerization is a versatile method for synthesizing polymeric nanospheres. nih.gov This process typically involves the polymerization of monomers in an aqueous medium without the use of a surfactant. The stability of the resulting nanoparticles is often achieved through charged groups originating from the initiator or the monomers themselves.
Another widely used method for preparing polymeric nanoparticles is emulsification-solvent evaporation. mdpi.com This technique involves two main steps: the emulsification of a polymer solution into a continuous phase (often aqueous) and the subsequent evaporation of the solvent, which leads to the precipitation of the polymer into nanoparticles. mdpi.com The characteristics of the resulting nanoparticles are influenced by the type of polymer used. mdpi.com
For the synthesis of nanorods, template-assisted synthesis is a common approach. This method involves the use of a nanoporous membrane as a template. The polymer is synthesized or deposited within the pores of the membrane, and upon removal of the template, an array of nanorods is obtained. The dimensions of the nanorods are dictated by the pore size and thickness of the template membrane.
Table 1: Comparison of Nanoparticle Synthesis Methods
| Synthesis Method | Description | Key Parameters | Resulting Nanostructures |
|---|---|---|---|
| Soap-Free Emulsion Polymerization | Polymerization of monomers in a surfactant-free aqueous medium. nih.gov | Monomer concentration, initiator type and concentration, temperature, stirring speed. nih.gov | Nanospheres. nih.gov |
| Emulsification-Solvent Evaporation | Emulsification of a polymer solution followed by solvent evaporation to induce polymer precipitation. mdpi.com | Polymer concentration, solvent system, emulsifier type and concentration, evaporation rate. mdpi.com | Nanospheres, nanocapsules. nih.gov |
| Template-Assisted Synthesis | Use of a nanoporous template to direct the growth of the polymer into a specific morphology. | Template pore diameter and length, polymerization conditions. | Nanorods, nanotubes. |
Nanofibers of conducting polymers have garnered significant interest due to their high aspect ratio and interconnected porous structure, which are advantageous for applications in sensing, energy storage, and tissue engineering. researchgate.net Several techniques have been developed for the fabrication of polymer nanofibers, including electrospinning, self-assembly, phase separation, and drawing. researchgate.net
Electrospinning is a widely utilized and versatile technique for producing continuous nanofibers. mdpi.com The process involves applying a high voltage to a polymer solution or melt, which ejects a charged jet. As the jet travels towards a collector, the solvent evaporates or the melt solidifies, resulting in the formation of nanofibers. mdpi.com The diameter and morphology of the electrospun nanofibers can be controlled by various parameters, including solution properties (viscosity, conductivity, surface tension), processing conditions (applied voltage, flow rate, distance to collector), and ambient parameters (temperature, humidity).
Other methods for nanofiber fabrication include:
Drawing: This technique involves mechanically pulling a fiber from a molten polymer or a concentrated polymer solution. researchgate.net
Phase Separation: This method involves inducing a phase separation in a polymer solution to form a polymer-rich phase and a solvent-rich phase. The solvent is then removed, leaving behind a porous nanofibrous structure. researchgate.net
Self-Assembly: This bottom-up approach relies on the spontaneous organization of polymer chains into well-defined fibrillar structures driven by non-covalent interactions.
Table 2: Overview of Nanofiber Fabrication Techniques
| Fabrication Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Electrospinning | Uses electrostatic forces to draw fibers from a polymer solution or melt. mdpi.com | Produces continuous fibers, controllable diameter, versatile for various polymers. researchgate.netmdpi.com | Can have a low production rate for single-needle setups. researchgate.net |
| Drawing | Mechanically pulls a fiber from a polymer melt or solution. researchgate.net | Simple setup, can produce highly aligned fibers. | Limited to certain polymers, difficult to achieve nanoscale diameters consistently. |
| Phase Separation | Induced phase separation in a polymer solution to form a nanofibrous network. researchgate.net | Can create highly porous structures. | Can be a multi-step process, may result in a wide distribution of fiber diameters. |
| Self-Assembly | Spontaneous organization of polymer chains into fibrillar nanostructures. | Bottom-up control over structure, can produce highly ordered structures. | Can be sensitive to environmental conditions, may not be suitable for all polymers. |
Thin Film Fabrication Methodologies
The ability to process conducting polymers into uniform, high-quality thin films is crucial for their integration into electronic and optoelectronic devices. The morphology and molecular ordering within these films directly impact device performance.
Spin-coating is a prevalent and straightforward method for depositing uniform thin films onto flat substrates. mdpi.comossila.com The process involves dispensing a polymer solution onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film. ossila.com The final film thickness is determined by the solution's viscosity, concentration, and the spin speed. researchgate.net
This technique is valued for its ability to produce highly uniform and reproducible films, making it a staple in research and development for organic electronics. nih.govdracula-technologies.com However, a significant portion of the material is flung off during the process, making it less material-efficient for large-scale production. mdpi.com The properties of the spin-coated film, such as morphology and molecular order, are highly dependent on the processing parameters, including the solvent and the spin-coating time. nih.gov
Solvent-casting is another simple solution-based method for thin film fabrication. It involves casting a polymer solution onto a substrate and allowing the solvent to evaporate slowly. google.com Unlike spin-coating, this process does not involve rotation. A variation of this is drop-casting, where a droplet of the solution is placed on the substrate and left to dry. scielo.br While simple, achieving uniform films with controlled thickness can be challenging with these methods. dracula-technologies.comscielo.br
Sequential solvent casting has been developed as a post-deposition method to improve the structural ordering and electrical characteristics of polythiophene thin films. rsc.orgresearchgate.net This involves exposing a pre-deposited film to a solvent or a binary solvent mixture, which can induce recrystallization and improve molecular ordering within the film, leading to enhanced charge carrier transport. rsc.orgresearchgate.net
Electrodeposition, or electrochemical polymerization, is a powerful technique for synthesizing conducting polymer films directly onto a conductive substrate. jst.go.jp This method involves the electrochemical oxidation of the monomer from a solution containing the monomer and a supporting electrolyte. The resulting polymer film is deposited onto the surface of the working electrode.
The properties of the electrodeposited film, such as thickness, morphology, and conductivity, can be precisely controlled by tuning the electrochemical parameters, including the applied potential or current, the deposition time, and the composition of the electrolyte solution. mdpi.comnih.gov This technique allows for the creation of well-adhered and uniform films, even on complex geometries. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) films are often prepared via electrodeposition for various electronic applications. jst.go.jpmdpi.comnih.gov
Table 3: Summary of Thin Film Fabrication Methods
| Fabrication Method | Process Description | Control Parameters | Film Characteristics |
|---|---|---|---|
| Spin-Coating | A polymer solution is spread on a rotating substrate by centrifugal force. ossila.com | Solution viscosity, spin speed, acceleration, time. researchgate.netnih.gov | Highly uniform thickness, reproducible. mdpi.comossila.com |
| Solvent-Casting | A polymer solution is cast onto a substrate and the solvent is evaporated. google.com | Solution concentration, solvent evaporation rate. scielo.br | Simple process, can be difficult to control uniformity and thickness. dracula-technologies.comscielo.br |
| Electrodeposition | Electrochemical polymerization of monomers onto a conductive substrate. jst.go.jpnih.gov | Applied potential/current, deposition time, electrolyte composition. mdpi.comnih.gov | Conformal coating, precise thickness control, good adhesion. |
Integration of Nanoparticles in Poly(3,4-diethenylthiophene) Composites
The integration of inorganic nanoparticles into conductive polymer matrices, such as those derived from polythiophene, represents a key strategy for creating advanced composite materials with tailored physical properties and new functionalities. nih.gov By combining the processability and conductivity of the polymer with the unique characteristics of nanoparticles, it is possible to enhance thermomechanical, dielectric, conductive, magnetic, and optical properties. nih.gov The methods for creating these nanocomposites are varied and include techniques like blending, in-situ polymerization, and solution mixing. researchgate.netnih.gov
In-situ polymerization is a common approach where the monomer, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), a prominent thiophene (B33073) derivative, is polymerized in the presence of the nanoparticles. nih.gov This method facilitates a homogeneous dispersion of the nanoparticles within the growing polymer matrix. For instance, nanocomposites of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) and tin oxide (SnO₂) nanoparticles have been synthesized via in-situ oxidative polymerization. nih.gov This process resulted in a significant enhancement of electrical conductivity, with an increase of up to threefold for a PEDOT:PSS ratio of 1:6, even though the SnO₂ nanoparticles themselves have lower conductivity. nih.gov The improved thermal stability of these composites is attributed to the barrier effect of the inorganic fillers, which create a tortuous path that delays the flow of degradation products. nih.gov
Another approach involves coating nanoparticles with the conductive polymer. Cellulose nanofibers have been coated with PEDOT:PSS to create nanorods with high aspect ratios and significant electrical conductivity. rsc.org Films fabricated from these nanorods exhibit low surface resistivities, and their good dispersibility in polar solvents allows for the creation of nanocomposites with host polymers like poly(methyl methacrylate). rsc.org These composites display a low percolation threshold of approximately 2% v/v due to the high aspect ratio of the coated nanofibers and the formation of well-dispersed networks. rsc.org
The incorporation of magnetic nanoparticles introduces magnetic properties to the conductive polymer matrix. Composites of PEDOT and cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles have been synthesized by dispersing the nanoparticles in a solution containing dodecylbenzenesulfonic acid before polymerization. conicet.gov.ar The resulting materials exhibit both electrical conductivity and magnetic susceptibility, opening possibilities for applications in areas like electromagnetic interference shielding and microwave absorption. conicet.gov.ar The electrical conductivity in these composites increases with the polymer content. conicet.gov.ar
Table 1: Properties of PEDOT-Nanoparticle Composites
| Nanoparticle | Polymer Matrix | Integration Method | Key Findings | Reference |
| Tin Oxide (SnO₂) | PEDOT:PSS (1:6 ratio) | In-situ Polymerization | ~3-fold increase in electrical conductivity. Enhanced thermal stability. | nih.gov |
| Cellulose Nanofibers | PEDOT:PSS | Nanofiber Coating | Films with surface resistivity as low as 97 Ω/□. Percolation threshold of ~2% v/v in host polymers. | rsc.org |
| Cobalt Ferrite (CoFe₂O₄) | PEDOT | In-situ Synthesis | Composite exhibits both magnetic and electrical properties. Conductivity increases with polymer content. | conicet.gov.ar |
Hydrogel Composites and Networks
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water while maintaining their structural integrity. biochempeg.comelspub.com Their soft nature and biocompatibility make them resemble natural living tissues, rendering them suitable for various biomedical applications. biochempeg.comfrontiersin.org When combined with conductive polymers, such as derivatives of polythiophene, the resulting conductive hydrogels gain electronic properties, making them valuable for applications like flexible sensors, wearable bioelectronics, and tissue engineering. mdpi.comnih.govmdpi.com
The creation of these conductive hydrogels often involves incorporating conductive polymers like PEDOT into a hydrogel network. elspub.com This can be achieved by physically blending the components or through in-situ polymerization of the conductive monomer within the hydrogel matrix. elspub.com The resulting composite material possesses a porous, interconnected 3D structure. researchgate.net
The properties of these hydrogel composites are highly dependent on their composition and structure. For instance, in hydrogels made from copolymers of 3,4-ethylenedioxythiophene (EDOT) and thiophene (Th), the mechanical strength and electrical conductivity are directly influenced by the molar ratio of the monomers. nih.gov A higher proportion of EDOT leads to greater tensile strength and conductivity, but at the expense of a lower elongation at break. nih.gov The storage modulus (G'), a measure of the material's elastic response, was found to be significantly higher for hydrogels with a higher EDOT content. nih.gov
To overcome the typically poor mechanical properties of single-network hydrogels, researchers have developed dual-network (DN) hydrogels. mdpi.com These systems feature two interpenetrating polymer networks, which can significantly improve toughness and compressive strength. mdpi.com Another strategy to enhance both conductivity and mechanical robustness is the use of a templating agent. In one study, aramid nanofibers were used as a template to guide the self-organization of polypyrrole (another conductive polymer) into a highly connected 3D nanostructure within a polyvinyl alcohol (PVA) hydrogel. nih.gov This approach achieved high electronic conductivity (~80 S cm⁻¹) and mechanical strength (~9.4 MPa) simultaneously. nih.gov Similarly, organizing PEDOT:PSS into nanoscale networks within a hydrogel can lead to excellent conductivity on the order of 10–47 S cm⁻¹. nih.gov
Table 2: Properties of Conductive Polymer Hydrogel Composites
| Conductive Polymer System | Hydrogel Matrix | Key Properties & Findings | Reference |
| P(EDOT-co-Th) (9:1 molar ratio) | Acrylamide-based | Tensile Strength: ~110 kPa; Elongation at Break: ~400%; Storage Modulus (G'): 5.27 kPa | nih.gov |
| P(EDOT-co-Th) (7:3 molar ratio) | Acrylamide-based | Tensile Strength: ~80 kPa; Elongation at Break: ~600%; Storage Modulus (G'): 3.35 kPa | nih.gov |
| Polypyrrole (PPy) | Aramid Nanofiber / PVA | Conductivity: ~80 S cm⁻¹; Mechanical Strength: ~9.4 MPa; Stretchability: ~36% | nih.gov |
| PEDOT:PSS | Not specified | Conductivity: 10–47 S cm⁻¹; Low mechanical strength (~0.2 MPa) without reinforcing components. | nih.gov |
Theoretical and Computational Investigations of Thiophene, 3,4 Diethenyl Systems
Electronic Structure Calculations of Monomer and Oligomer States
The electronic properties of conjugated polymers are fundamentally derived from the electronic structure of their constituent monomer and oligomer units. diva-portal.org Theoretical calculations on these smaller systems are computationally more tractable and provide essential insights that can be extrapolated to the polymer limit. mdpi.com Density-functional methods are frequently used to analyze how the properties of discrete oligomers scale with increasing chain length, allowing for the prediction of the properties of idealized, isolated polymer chains. diva-portal.org
Studies on various polyheterocycles, including polythiophene, show that extrapolating the highest occupied molecular-orbital (HOMO) and lowest unoccupied molecular-orbital (LUMO) energy gaps of oligomers against the reciprocal of their length provides a reasonable estimate of the polymer's band gap. diva-portal.orgwayne.edu This approach reveals smooth convergence of properties like bond lengths and electronic energy levels as the oligomer length increases. diva-portal.org For instance, in oligothiophenes, the bond length alternation between single and double bonds within the rings and between rings converges rapidly as more monomer units are added. diva-portal.org These calculations are vital for tuning the electronic properties of polymers for applications in organic electronics. wayne.edu
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of conjugated molecules. nih.gov It is particularly effective for analyzing the frontier molecular orbitals (FMOs)—the HOMO and LUMO—which govern the molecule's chemical reactivity and electronic behavior. nih.gov The energy and spatial distribution of these orbitals determine a molecule's ability to donate or accept electrons. mdpi.com
For thiophene-based systems, DFT calculations, often using functionals like B3LYP, reveal how structural modifications impact the FMOs. wayne.edumdpi.com In a typical thiophene (B33073) monomer, the HOMO is a π-bonding orbital distributed across the conjugated backbone, while the LUMO is a π-antibonding orbital. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's kinetic stability and the energy of its lowest electronic excitation. nih.govmdpi.com For "Thiophene, 3,4-diethenyl-", the presence of the ethenyl (vinyl) groups is expected to extend the π-conjugation, leading to a smaller HOMO-LUMO gap compared to unsubstituted thiophene. Calculations on related oligomers show that the HOMO-LUMO gap decreases as the chain length increases, which is a characteristic feature of conjugated systems. wayne.edu
Table 1: Representative Frontier Molecular Orbital Energies for Thiophene-Based Systems
| System | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| Thiophene Oligomers (Extrapolated Polymer) | DFT | - | - | ~2.0 | diva-portal.org |
| PBZT Oligomers (Extrapolated Polymer) | DFT/B3LYP | -5.33 | -2.73 | 2.60 | wayne.edu |
| Push-Pull Thieno[3,2-b]thiophene Dyes | DFT/B3LYP | -5.26 to -5.08 | -3.45 to -3.23 | ~1.8 | mdpi.com |
| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | mdpi.com |
Note: This table presents values for related systems to illustrate typical computational results. PBZT refers to poly(p-phenylenebenzobisthiazole).
The ability to accurately predict the oxidation and reduction potentials of molecules is crucial for designing materials for applications like batteries and organic electronics. growingscience.comdiva-portal.org Computational methods, particularly DFT combined with continuum solvent models, offer a way to estimate these redox potentials a priori. nih.gov The standard method involves calculating the Gibbs free energy change for the redox half-reaction using a Born-Haber cycle, which separates the process into a gas-phase ionization/electron affinity and the solvation free energies of the charged and neutral species. nih.gov
While these calculations can be resource-intensive, they provide valuable trends. growingscience.com Studies have benchmarked various DFT functionals against experimental data for a wide range of organic molecules, finding that mean absolute errors can be reduced to around 0.2-0.4 V. nih.govarxiv.orgnih.gov For instance, the PBE functional has shown excellent agreement with experimental values for transition metal complexes, while the popular B3LYP functional often requires a systematic shift to match experiments. nih.gov For thiophene-based systems, electrochemical studies on related ethenylthiophene complexes show irreversible oxidations attributed to the ethenylthiophene units at potentials above +1.3 V vs SCE. mdpi.com Computational predictions of these potentials are essential for understanding the stability and charge-injection properties of devices made from poly(3,4-diethenylthiophene).
Table 2: Comparison of Computational and Experimental Redox Potentials for Selected Organic Molecules
| Compound Family | Computational Method | Mean Absolute Error (V) | Reference |
|---|---|---|---|
| Diverse Organic Molecules | B3LYP/6-31+G(d,p) with PCM | ~0.4 | arxiv.org |
| Diverse Organic Molecules | B97-D3/def2-QZVPP | 0.27 | nih.gov |
| Transition Metal Complexes | PBE Functional | <0.23 | nih.gov |
| Organic Redox Flow Battery Molecules | Gaussian Process Regression (GPR) | 0.047 - 0.085 | diva-portal.org |
Note: This table summarizes the accuracy of different computational approaches for predicting redox potentials.
Conformation and Conformational Dynamics Studies
Conformational analysis examines the different three-dimensional shapes a molecule can adopt due to rotation around single bonds. researchgate.netdtic.mil For "Thiophene, 3,4-diethenyl-", the key flexible bonds are the single bonds connecting the two ethenyl groups to the thiophene ring. The rotation around these C-C bonds determines the relative orientation of the vinyl groups with respect to the ring and to each other. These different arrangements, or conformers, can have significantly different energies due to a balance of steric hindrance and electronic effects. nist.gov
Computational methods, especially DFT, are used to explore the potential energy surface of the molecule as a function of these rotational (dihedral) angles. mdpi.comarxiv.org By systematically rotating the bonds and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the lowest-energy (most stable) conformations and the energy barriers required to interconvert between them. mdpi.com For "Thiophene, 3,4-diethenyl-", the planar conformations, where the vinyl groups are coplanar with the thiophene ring, would maximize π-conjugation. However, this planarity could be disrupted by steric repulsion between the vinyl hydrogens and the sulfur atom or adjacent ring hydrogens. The most stable conformer will be a compromise between maximizing electronic stabilization and minimizing steric strain. Understanding these conformational preferences is critical, as the geometry of the monomer unit directly influences the packing and morphology of the resulting polymer.
Polymerization Reaction Pathway Modeling
"Thiophene, 3,4-diethenyl-" is a multivinyl monomer, meaning it has more than one polymerizable double bond. researchgate.net This allows it to act as a cross-linker, forming complex, non-linear polymer networks rather than simple linear chains. rsc.org Modeling the polymerization of such monomers is challenging but essential for predicting the final material's topology and properties. researchgate.net
Charge Transport Modeling in Poly(3,4-diethenylthiophene) Networks
Charge transport in conjugated polymers is typically described as a hopping process, where charge carriers (electrons or holes) jump between localized states corresponding to different conjugated segments. acs.org The efficiency of this process, quantified by the charge carrier mobility, is highly dependent on the polymer's morphology, including the packing of chains and the degree of structural order. In a cross-linked network like poly(3,4-diethenylthiophene), charge transport is not confined to one-dimensional chains but can occur through a complex, three-dimensional percolating network.
When a conjugated polymer is doped (either by chemical oxidation/reduction or photoexcitation), the added charge is not delocalized over the entire polymer chain. Instead, it localizes over a few monomer units, causing a local distortion of the polymer backbone. This combination of a charge and an associated lattice distortion is a quasiparticle known as a polaron. A polaron carries both charge (+e or -e) and spin (s=1/2). If a second charge is added to the same segment, two polarons can combine to form a bipolaron, which is a spinless (s=0) quasiparticle with twice the charge (+2e or -2e).
The nature of the charge carriers—whether they are predominantly polarons or bipolarons—has a profound impact on the material's conductivity and optical properties. nih.gov DFT calculations are instrumental in studying the formation and stability of these quasiparticles. By calculating and comparing the energies of a polymer segment in its neutral, polaron (singly charged), and bipolaron (doubly charged) states, researchers can predict which species is more stable. nih.gov For some polymers, like poly(3-hexylthiophene) (P3HT), polarons are generally more stable, with bipolarons forming only at very high doping concentrations. nih.gov In other systems, particularly those with large, electron-rich donor units, the formation of bipolarons can be energetically favored. nih.gov Since bipolarons are often less mobile than polarons, understanding the dynamics of their formation is key to designing new polymers with improved charge mobility. nih.gov
Table 3: Key Properties of Polarons and Bipolarons in Conjugated Polymers
| Property | Polaron | Bipolaron | Reference |
|---|---|---|---|
| Charge | ±e | ±2e | |
| Spin | 1/2 (paramagnetic) | 0 (diamagnetic) | |
| Formation | Removal/addition of one electron | Removal/addition of a second electron | |
| Mobility | Generally higher | Generally lower (poorer mobility) | nih.gov |
Molecular Dynamics Simulations for Material Morphology
While direct MD simulation studies specifically focusing on the morphology of poly(3,4-diethenylthiophene) are not extensively available in the reviewed literature, valuable insights can be extrapolated from studies on structurally related polythiophenes. These studies consistently highlight the critical role of side-chain interactions in dictating the material's morphology. pnas.orgnsf.gov
For instance, research on polythiophenes with various side chains has demonstrated that the nature of these substituent groups significantly impacts the polymer's backbone planarity and the formation of ordered domains. pnas.org Atomistic MD simulations can be employed to generate ensembles of polymer conformations at different temperatures, allowing for the calculation of key structural parameters. pnas.orgdiva-portal.org
Key Parameters from Molecular Dynamics Simulations:
| Parameter | Description | Significance for Morphology |
| Torsional Free Energy | The potential of mean force associated with the dihedral angle between adjacent thiophene rings. pnas.org | A minimum at 180° indicates a preference for a planar, trans conformation of the polymer backbone, which is favorable for π-π stacking and charge transport. pnas.org |
| End-to-End Distance | The distance between the two ends of a polymer chain. researchgate.net | Provides information about the overall shape and extension of the polymer coil. |
| Radius of Gyration | A measure of the overall size and compactness of the polymer chain. researchgate.net | Changes in the radius of gyration can indicate conformational transitions, such as coil-to-globule transitions. researchgate.net |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.net | Reveals information about the local packing and ordering of polymer chains and side groups. |
In studies of other substituted polythiophenes, such as poly(3-hexylthiophene) (P3HT) and poly(3-(2,5-dioctylphenyl)thiophene) (PDOPT), quantum-classical atomistic simulations have been used to generate thermal ensembles of single polymer chains. pnas.org These simulations have shown that even without direct π-π interactions between neighboring backbones, side-chain alignment can induce backbone planarization. pnas.org The simulations typically involve generating a large number of structures and running trajectories for nanoseconds to ensure adequate sampling of the conformational space. pnas.org
Furthermore, MD simulations have been crucial in understanding the nanoscale phase separation that can occur in polythiophenes with functionalized side chains, such as those containing oligo(ethylene glycol) units. nsf.gov These simulations reveal the formation of distinct polar and nonpolar domains, which directly influences the material's ionic and electronic conductivity. nsf.govrsc.org The simulations can predict how variations in side-chain architecture, such as the position and number of heteroatoms, affect the resulting morphology and charge transport properties. nsf.gov
The general methodology for such simulations often involves:
Force Field Selection: Utilizing an appropriate force field, such as the General AMBER Force Field (GAFF) or a Quantum Mechanical Consistent Force Field for π-electrons (QCFF/PI), to describe the interactions between atoms. pnas.orgdiva-portal.org
System Setup: Constructing an initial model of the polymer system, which can be either a single chain in a solvent or a bulk amorphous or crystalline phase. nih.govrsc.org
Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium at a desired temperature and pressure. diva-portal.org
Production Run: Continuing the simulation to generate trajectories from which structural and dynamic properties can be calculated. diva-portal.org
By applying these established computational techniques to poly(3,4-diethenylthiophene), researchers could elucidate the influence of the diethenyl side groups on the polymer's conformational preferences, packing efficiency, and the resulting material morphology. This understanding is critical for designing materials with optimized properties for various electronic applications.
Advanced Spectroscopic and Electrochemical Characterization of Poly 3,4 Diethenylthiophene Materials
Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of polymers. researchgate.net These techniques provide a molecular "fingerprint" by identifying specific vibrational modes of chemical bonds within the material. researchgate.netcovalentmetrology.com For polythiophene derivatives, these spectra offer insights into polymerization, conjugation length, and molecular ordering.
In FTIR spectroscopy, the absorption of infrared radiation excites molecular vibrations, but only modes that induce a change in the molecular dipole moment are IR-active. uci.edu For polythiophenes, key IR-active modes include the C-H stretching and bending vibrations, and vibrations associated with the thiophene (B33073) ring.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is sensitive to vibrations that cause a change in the polarizability of the molecule. covalentmetrology.com This makes it particularly effective for studying the C=C double bonds that form the conjugated backbone of polythiophenes. horiba.com The most intense Raman band in polythiophenes is typically the symmetric C=C stretching mode, which is sensitive to the conjugation length and polymer conformation. iastate.edu For instance, in poly(3-hexylthiophene) (P3HT), a well-studied analogue, the main C=C symmetric stretch appears around 1447 cm⁻¹. iastate.edu The C-S bond vibrations within the thiophene ring can also be observed in Raman spectra. researchgate.net The complementary nature of FTIR and Raman spectroscopy allows for a comprehensive structural analysis, as some vibrations may be active in one technique but not the other. covalentmetrology.com
Table 1: Representative Vibrational Modes in Polythiophene Derivatives This table is based on characteristic modes observed in analogous polythiophene structures, as direct data for poly(3,4-diethenylthiophene) is not extensively published.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Significance |
| C=C Symmetric Stretch | ~1440 - 1460 | Raman | Indicates the degree of conjugation and order in the polymer backbone. iastate.edu |
| C-C Intra-ring Stretch | ~1380 | Raman | Associated with the thiophene ring structure. |
| C-S Stretching | ~640 - 730 | Raman, FTIR | Confirms the presence of the thiophene sulfur heteroatom. researchgate.net |
| C-H Aromatic Stretch | ~3050 - 3100 | FTIR, Raman | Relates to the hydrogen atoms on the thiophene ring. |
| C-H Out-of-plane Bend | ~820 | FTIR | Sensitive to the substitution pattern on the thiophene ring. |
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, Fluorescence)
Electronic spectroscopy provides critical information about the electronic energy levels, optical band gap, and luminescent properties of conjugated polymers. These properties are fundamental to their function in optoelectronic devices.
Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectroscopy is used to study the electronic transitions within a material. biocompare.com For conjugated polymers like poly(3,4-diethenylthiophene), the most prominent feature in the UV-Vis spectrum is a broad, strong absorption band corresponding to the π → π* electronic transition of the conjugated backbone. researchgate.net The position of this absorption maximum (λ_max) is indicative of the effective conjugation length of the polymer chain.
The optical band gap (E_g) can be estimated from the onset of the π → π* absorption band. nih.gov A lower band gap generally corresponds to a longer effective conjugation length, which facilitates the absorption of lower-energy photons. nih.gov For materials based on ethenylthiophene, such as ligands incorporating 3,4-dibutyl-2-ethenylthiophene subunits, strong absorption is observed in the visible region, dominated by ligand-centered π → π* transitions. researchgate.net The band gap of conjugated polymers can be tuned; for example, creating donor-acceptor structures can lower the band gap to 1.46 eV, which is advantageous for solar cell applications. nih.gov In some multiferroic nanoparticles, the bandgap has been shown to be tunable from 2.22 to 1.93 eV. rsc.org
Fluorescence spectroscopy measures the emission of light from a substance after it has absorbed light. libretexts.org This luminescence occurs when an electron returns from an excited singlet state to the ground state. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_em), which is the ratio of photons emitted to photons absorbed.
Studies on ligands derived from ethenylthiophene show that they can be highly fluorescent. For example, a ligand based on 3,4-dibutyl-2-ethenylthiophene exhibited a strong fluorescence efficiency with a quantum yield (Φ_em) of 0.49 in a CH₂Cl₂ solvent. researchgate.net A dimeric version of this ligand showed a similarly high quantum yield of 0.39. researchgate.net However, upon coordination to metal centers like Ruthenium(II) or Osmium(II), the luminescence is often significantly quenched or shifted. researchgate.net For the Osmium complexes, weak triplet emission was observed with quantum yields in the range of 10⁻³ to 10⁻⁴. researchgate.net This quenching is often attributed to the presence of non-emissive triplet energy levels associated with the ethenylthiophene spacer. researchgate.net
Table 2: Luminescence Properties of Ethenylthiophene-based Ligands Data from a study on ethenylthiophene-bipyridine ligands in CH₂Cl₂ solvent. researchgate.net
| Compound | Type | Emission Type | Quantum Yield (Φ_em) |
| Ethenylthiophene-bpy | Monomer Ligand | Fluorescence | 0.49 |
| (Ethenylthiophene)₂-bpy | Dimer Ligand | Fluorescence | 0.39 |
| Osmium Complex | Metal-Organic Complex | Phosphorescence | ~10⁻³ - 10⁻⁴ |
| Ruthenium Complex | Metal-Organic Complex | Non-emissive | - |
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the changes in a material's optical properties as a function of its electrochemical potential. metrohm.com This is particularly valuable for conjugated polymers, which exhibit distinct color changes (electrochromism) upon doping and de-doping.
In a typical experiment, a thin film of the polymer, such as poly(3,4-ethylenedioxythiophene) (PEDOT), is coated on a transparent electrode and its UV-Vis-NIR spectrum is recorded while the applied potential is swept. researchgate.netmetrohm.com In its neutral (reduced) state, the polymer typically shows a strong π → π* absorption band. mdpi.com As the polymer is oxidized (doped), this band decreases in intensity, and new absorption bands appear at lower energies (longer wavelengths), often in the NIR region. researchgate.netmdpi.com These new bands are associated with the formation of charge carriers known as polarons and bipolarons. researchgate.net Monitoring the intensity of these bands provides insight into the electronic structure of the doped states and the stability of the material over repeated redox cycles. metrohm.com
Electrochemical Characterization Techniques
Electrochemical methods are essential for determining the redox properties, energy levels (HOMO/LUMO), and operational stability of electroactive polymers.
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of materials. gamry.com The experiment involves scanning the potential of an electrode coated with the polymer and measuring the resulting current. The resulting plot, a cyclic voltammogram, provides information on the oxidation (p-doping) and reduction (n-doping) potentials. researchgate.net
The onset potentials of the first oxidation and reduction waves can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. mdpi.com For ethenylthiophene-based metal complexes, irreversible oxidation steps centered on the ethenylthiophene units have been observed at potentials greater than +1.37 V (vs SCE), while reversible metal-centered oxidations occur at lower potentials. researchgate.net The stability of a polymer can be assessed by performing multiple CV cycles; a stable material will show minimal change in the voltammogram over repeated scans. mdpi.com The shape of the CV peaks and the separation between the anodic and cathodic peaks provide information about the reversibility and kinetics of the electron transfer processes. gamry.com
Table 3: Electrochemical Data for Ethenylthiophene-based Complexes Data obtained in CH₃CN solvent. Potentials are vs SCE. researchgate.net
| Compound Type | Redox Process | Potential (V) | Reversibility |
| Ethenylthiophene Ligand | Oxidation | > +1.37 | Irreversible |
| Ru(II) Complex | Ru(II/III) Oxidation | +1.30 | Reversible |
| Os(II) Complex | Os(II/III) Oxidation | +0.82 | Reversible |
Electrochemical Impedance Spectroscopy for Charge Transfer
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrical properties of materials, including conductive polymers like poly(3,4-diethenylthiophene) (PDET). By applying a small amplitude AC potential and measuring the resulting current over a range of frequencies, EIS can deconstruct the complex impedance of the system into its constituent parts, offering insights into processes such as charge transfer, diffusion, and capacitance. au.dk
In the context of PDET and its derivatives, EIS is instrumental in determining the charge transfer resistance (Rct). The Rct represents the kinetic barrier to the transfer of electrons between the electrode and the polymer film during redox processes (doping and de-doping). researchgate.net A lower Rct value signifies faster charge transfer kinetics, which is a desirable characteristic for applications in devices like supercapacitors and sensors. surrey.ac.uk
The analysis of EIS data is often performed by fitting the experimental data to an equivalent circuit model. A modified Randles circuit is frequently employed for conductive polymer systems. This model typically includes the solution resistance (Rs), the charge transfer resistance (Rct) in parallel with a constant phase element (CPE) representing the double-layer capacitance, and sometimes a Warburg element to account for ion diffusion within the polymer film. researchgate.net The value of Rct can be extracted from the diameter of the semicircle in the Nyquist plot (a plot of the imaginary part of impedance versus the real part). researchgate.net
Studies on similar polythiophenes, such as poly(3,4-ethylenedioxythiophene) (PEDOT), have shown that factors like the choice of dopant and the morphology of the polymer film can significantly influence the Rct. For instance, the presence of certain additives can reduce the Rct by improving the accessibility of the electrolyte to the polymer's porous structure. surrey.ac.uk Conversely, overoxidation of the polymer film can lead to an increase in Rct, indicating a degradation of its electrochemical performance. researchgate.net Research has also indicated that the charge transfer resistance can change over time, suggesting dynamic processes at the polymer/substrate interface. researchgate.net
Table 1: Representative Charge Transfer Resistance Values for Polythiophene-based Systems
| Polymer System | Electrolyte | Rct (Ω) | Reference |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Sulfuric acid (aq) | Varies with time after overoxidation | researchgate.net |
| PEDOT/Activated Carbon Composite (5% w/w PEDOT) | Not specified | 6.1 | surrey.ac.uk |
| PEDOT/Activated Carbon Composite (10% w/w PEDOT) | Not specified | 5.35 | surrey.ac.uk |
This table provides illustrative data from related polythiophene systems to highlight the typical range and dependencies of Rct values. The specific Rct for poly(3,4-diethenylthiophene) would depend on its unique synthesis and processing conditions.
Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and microstructure of poly(3,4-diethenylthiophene) (PDET) films and materials. icm.edu.pl SEM provides high-resolution images that reveal details about the polymer's surface texture, porosity, and the size and shape of its constituent features, such as grains, fibers, or nodules. whiterose.ac.uk This information is critical as the morphology of the polymer directly impacts its physical and electrochemical properties, including conductivity, surface area, and performance in electronic devices. mdpi.com
For electrochemically synthesized PDET, SEM images can show how polymerization conditions—such as the solvent, electrolyte, and deposition method (e.g., potentiostatic, galvanostatic, or potentiodynamic)—influence the resulting film structure. chemrxiv.org For instance, electropolymerization of similar thiophene-based polymers like PEDOT in organic solvents often results in rougher, more porous morphologies compared to aqueous solutions. chemrxiv.orgchemrxiv.org The morphology can range from a compact, uniform layer to a highly porous, nano-structured network. nih.govnih.gov
In composite materials where PDET is combined with other materials like carbon nanotubes or graphene oxide, SEM can be used to assess the dispersion and integration of the components. researchgate.net The images can confirm whether the PDET forms a conformal coating on the substrate or if it aggregates into distinct domains. chemrxiv.org The magnification capabilities of SEM allow for the examination of features from the micrometer down to the nanometer scale, providing a comprehensive view of the material's architecture. icm.edu.pl
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of the surface of poly(3,4-diethenylthiophene) (PDET) at the nanoscale. mdpi.com Unlike SEM, AFM can be operated in various environments, including ambient air and liquid, which is particularly useful for studying the polymer's properties in conditions relevant to its applications. mdpi.comnih.gov The technique works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the sample. bruker.com
AFM analysis of PDET films can reveal fine details about surface roughness, grain size, and the presence of nanoscale domains or phases. researchgate.netnist.gov The surface roughness is a critical parameter as it affects the interfacial properties of the polymer, for example, in contact with an electrolyte in a supercapacitor or with a biological medium in a biosensor. researchgate.net AFM can quantify this roughness with high precision.
Furthermore, AFM can monitor dynamic processes in situ, such as the morphological changes that occur during the electrochemical doping and de-doping of the polymer. nih.gov This provides valuable insights into the structure-property relationships of PDET. In addition to topographical imaging, advanced AFM modes can probe other properties, such as local mechanical and electrical characteristics, offering a more complete picture of the material's nanoscale behavior. bruker.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a poly(3,4-diethenylthiophene) (PDET) material. ionoptika.combnl.gov The technique involves irradiating the sample with a beam of X-rays and simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. bnl.gov
For PDET, XPS can confirm the presence of sulfur, carbon, and oxygen from the thiophene and ethenyl groups. High-resolution scans of the individual element peaks, such as the C 1s and S 2p peaks, provide information about the chemical bonding environment. For example, the C 1s spectrum can be deconvoluted to distinguish between C-C, C-S, and C=C bonds within the polymer backbone. researchgate.net The S 2p spectrum is particularly useful for studying the doping state of the polymer, as the binding energy of the sulfur atom is sensitive to the charge on the polymer chain. researchgate.net
XPS is also invaluable for detecting the presence of dopant anions incorporated into the polymer film during synthesis to balance the positive charge of the oxidized polymer backbone. By analyzing the elemental composition, the doping level of the polymer can be estimated. wikipedia.org Furthermore, XPS can be used to study surface contamination or modification of the PDET film. ionoptika.com It is important to consider potential charging effects on insulating or semi-conducting samples and the use of charge neutralization to obtain accurate binding energy measurements. thermofisher.com
Applications of Poly 3,4 Diethenylthiophene and Its Derivatives in Advanced Functional Materials
Electrochemical Energy Conversion and Storage
The mixed ionic-electronic conductivity and high charge storage capacity of PEDOT make it an ideal candidate for various components in energy conversion and storage devices. unimore.it
Supercapacitors and Electrochemical Storage Devices
Researchers have developed various PEDOT-based composite materials to further improve supercapacitor performance. For instance, flexible supercapacitor electrodes have been fabricated by growing PEDOT on carbon-deposited polyurethane sponges, achieving high areal specific capacitance and excellent long-term cycling stability. mdpi.com Similarly, electropolymerizing PEDOT onto reduced graphene oxide–chitosan bilayer electrodes has resulted in devices with exceptionally high areal capacitance and stability over thousands of cycles. acs.org The use of ionic liquid gel polymer electrolytes with PEDOT electrodes has also been shown to significantly boost specific capacitance and energy density. mdpi.com
Table 1: Performance of Various PEDOT-Based Supercapacitors
| Electrode Material | Electrolyte | Specific Capacitance | Energy Density | Power Density | Cycling Stability |
|---|---|---|---|---|---|
| PEDOT/Carbon Paper mdpi.com | IL/PVA/H₂SO₄ Gel | 86.81 F/g | 176.90 Wh/kg | - | 80.57% retention after 5000 cycles |
| PEDOT/Graphene-PU Sponge mdpi.com | Aqueous | 798.2 mF/cm² (areal) | - | - | 101.0% retention after 10,000 cycles |
| PEDOT/rGO–Chitosan acs.org | Gel | 1073.67 mF/cm² (areal) | 35.5 µW h/cm² | 2 mW/cm² | 99.3% retention after 10,000 cycles |
Lithium-Ion Battery Components
In the realm of lithium-ion batteries, PEDOT has demonstrated considerable utility in several key roles that enhance battery performance. thieme-connect.de Its high electrical conductivity, environmental stability, and electrochemical activity make it a valuable material for improving the longevity and efficiency of battery electrodes. thieme-connect.deresearchgate.net
PEDOT is utilized in four primary ways:
Coating Agent: An ultrathin, conformal coating of PEDOT on cathode materials, such as LiCoO₂, can protect the electrode surface from the electrolyte. thieme-connect.de This protective layer mitigates degradation, especially during high-voltage cycling, with studies showing that a 60 nm PEDOT coating can increase the cycling life of a LiCoO₂ electrode by more than 17 times. thieme-connect.de
Conducting Additive: Incorporated into the electrode matrix, PEDOT improves the electrical conductivity, ensuring efficient electron transport throughout the electrode structure. thieme-connect.de
Table 2: Roles and Performance Enhancements of PEDOT in Lithium-Ion Batteries
| Application of PEDOT | Function | Observed Improvement |
|---|---|---|
| Cathode Coating (e.g., on LiCoO₂) thieme-connect.de | Protects active material from electrolyte degradation. | Increased cycling life by over 17 times at 4.5 V. |
| Conductive Binder thieme-connect.de | Connects active materials and improves conductivity. | Enhances electrode integrity and electronic pathways. |
| Additive in Carbon Matrix researchgate.net | Acts as a mediator for electron transfer. | Significantly reduces the charging overvoltage in Li-O₂ batteries. |
| Anode Coating (e.g., on Silicon) osti.gov | Stabilizes the anode during volume changes. | Improves cycling stability of high-capacity silicon anodes. |
Electrocatalytic Applications
The electrocatalytic properties of PEDOT are leveraged in energy conversion reactions. It has been identified as an effective catalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are crucial for the operation of Li-O₂ (lithium-air) batteries. researchgate.net In this context, PEDOT acts as a redox mediator, facilitating electron transfer during the discharge and charge processes. This catalytic activity significantly lowers the large overvoltage typically associated with the charging process in Li-O₂ batteries, thereby improving the energy efficiency of the system. researchgate.net
Furthermore, PEDOT is being explored as a metal-free electrocatalyst for water splitting to produce hydrogen. researchgate.net Its ability to catalyze these important electrochemical reactions opens up possibilities for its use in sustainable energy technologies like electrolyzers and fuel cells. researchgate.net
Bioelectronic Interfaces and Biosensing
PEDOT's biocompatibility, mixed ionic-electronic conductivity, and soft mechanical properties make it an exceptional material for interfacing with biological systems. unimore.itnih.gov
Electrodes for Electrophysiological Recording and Stimulation
In neuroscience and medicine, high-quality recording of electrophysiological signals (like EMG or neural spikes) and effective electrical stimulation of tissues are critical. nih.gov PEDOT coatings on traditional metal microelectrodes dramatically improve the electrode-tissue interface. unimore.it The polymer's high ionic conductivity and porous structure significantly increase the electrochemical surface area, which in turn lowers the electrode's electrical impedance. frontiersin.orgumich.edu
Low impedance is crucial as it reduces thermal noise, leading to a higher signal-to-noise ratio (SNR) and clearer, more accurate recordings of neural activity. nih.govnih.gov For electrical stimulation, the enhanced charge storage capacity and low impedance of PEDOT-coated electrodes allow for more charge to be injected safely and efficiently into the tissue, which is essential for applications like neural prosthetics. frontiersin.org Research has shown that PEDOT coatings can lower impedance by a factor of five compared to conventional iridium oxide electrodes and exhibit high charge injection limits. frontiersin.org
Table 3: Comparison of PEDOT-Coated and Uncoated Microelectrodes
| Electrode Material | 1 kHz Impedance (for 177 µm² site) | Charge Injection Limit | Key Advantage for Bio-Interfaces |
|---|---|---|---|
| Iridium Oxide (IrOx) frontiersin.org | 113.6 ± 3.5 kΩ | 2.3–3.6 mC/cm² | Standard for stimulation. |
| PEDOT on Iridium frontiersin.org | 23.3 ± 0.7 kΩ | ~15 mC/cm² | Lower impedance and higher charge injection for safer, more efficient stimulation. |
| Bare Stainless Steel nih.gov | Higher | Lower | Standard metal electrode. |
| PEDOT on Stainless Steel nih.gov | Lower | Higher | Enhanced signal-to-noise ratio for in vivo recordings. |
Biosensor Platforms
PEDOT and its composites, particularly PEDOT:PSS, are widely used to construct highly sensitive and stable electrochemical biosensors. rsc.org The high conductivity of the polymer facilitates efficient signal transduction, while its surface can be readily modified for the immobilization of specific biorecognition elements like antibodies or enzymes. nih.gov
PEDOT-based platforms have been successfully used to develop immunosensors for detecting cancer biomarkers, such as carcinoembryonic antigen (CEA) and human epidermal growth factor receptor 2 (HER2). nih.govrsc.org In these sensors, the PEDOT composite material provides a stable and conductive substrate for antibody immobilization. The binding of the target antigen can then be detected as a change in the electrochemical signal. These biosensors have demonstrated high sensitivity, low limits of detection, and the ability to function in complex samples like patient serum. rsc.org
Table 4: Performance of PEDOT-Based Electrochemical Biosensors
| Analyte (Biomarker) | Sensor Platform | Sensitivity | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| Carcinoembryonic Antigen (CEA) nih.gov | nFe₂O₃@PEDOT:PSS on paper | 10.2 µA ng⁻¹ mL cm⁻² | 4–25 ng/mL | - |
| Human Epidermal Growth Factor 2 (HER2) rsc.org | PEDOT:PSS with MWCNTs | - | 10⁻² to 10³ ng/mL | 1.979 fg/mL |
| Amaranth (food dye) acs.org | MWCNT-NGr/PEDOT:PSS | - | 0.05–10 µM | 0.015 µM |
Despite a comprehensive search for scientific literature, there is a notable lack of specific research data on the applications of Poly(3,4-diethenylthiophene) , also known as Poly(3,4-divinylthiophene), in the advanced functional material contexts outlined in the provided structure. The majority of available research on polythiophene derivatives with applications in bioelectronics and electromagnetic shielding focuses overwhelmingly on Poly(3,4-ethylenedioxythiophene) (PEDOT) and its composites.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the requested outline for "Poly(3,4-diethenylthiophene)" at this time. The scientific community has, to date, focused its efforts on other derivatives of polythiophene for these particular applications.
Future Research Directions and Outlook
Development of Novel Synthetic Routes for Enhanced Yield and Sustainability
Key areas of investigation should include:
Catalytic C-H Vinylation: Direct C-H vinylation of the thiophene (B33073) ring using catalysts based on palladium, ruthenium, or other transition metals could offer a more atom-economical route, reducing the number of synthetic steps and the generation of stoichiometric byproducts.
Green Solvents and Reagents: Exploration of syntheses in greener solvents, such as ionic liquids or supercritical fluids, and the use of less toxic and more sustainable reagents will be critical for reducing the environmental footprint of monomer production.
Flow Chemistry: The implementation of continuous flow reactors for the synthesis of 3,4-diethenylthiophene could lead to improved reaction control, higher yields, enhanced safety, and easier scalability compared to traditional batch processes.
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Challenges to Overcome |
| Multi-step Classical Synthesis | Well-established procedures | Low overall yield, use of hazardous reagents, significant waste generation. |
| Catalytic C-H Vinylation | High atom economy, fewer steps | Catalyst cost and stability, regioselectivity control, removal of metal residues. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, equipment costs, potential for localized overheating. |
| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup costs, potential for clogging, requires process optimization. |
Table 1: Comparison of Potential Synthetic Routes for 3,4-diethenylthiophene
Exploration of Advanced Polymerization Techniques for Controlled Architectures
Promising techniques include:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that can be used to produce polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of chain transfer agent (CTA) is crucial for controlling the polymerization of vinyl monomers.
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful method for achieving controlled polymerization, enabling the synthesis of complex architectures like block copolymers and star polymers.
Living Anionic Polymerization: This technique can provide excellent control over the polymerization process, leading to polymers with very low polydispersity. However, it requires stringent reaction conditions to prevent premature termination.
The application of these techniques could enable the synthesis of various polymer architectures, as detailed in Table 2.
| Polymer Architecture | Controlling Polymerization Technique | Potential Properties and Applications |
| Linear Homopolymers | RAFT, ATRP, Living Anionic | Tunable solubility, processability, and fundamental electronic properties. |
| Block Copolymers | RAFT, ATRP, Living Anionic | Self-assembly into ordered nanostructures, combination of different material properties. |
| Star Polymers | RAFT, ATRP | Lower solution viscosity, unique rheological properties, potential for drug delivery. |
| Cross-linked Networks | Free Radical, Photopolymerization | Enhanced mechanical stability, solvent resistance, use in coatings and hydrogels. |
Table 2: Polymer Architectures from 3,4-diethenylthiophene and Controlling Techniques
Rational Design of Thiophene, 3,4-diethenyl- Copolymers for Tailored Functionality
Copolymerization of 3,4-diethenylthiophene with other functional monomers is a key strategy for tailoring the properties of the resulting materials for specific applications. By carefully selecting comonomers, it will be possible to fine-tune properties such as the bandgap, solubility, charge transport characteristics, and biocompatibility.
Future research in this area should focus on:
Donor-Acceptor Copolymers: Copolymerizing 3,4-diethenylthiophene (as a donor unit) with electron-accepting monomers can lead to materials with low bandgaps, which are desirable for organic photovoltaics and near-infrared detectors.
Amphiphilic Block Copolymers: The synthesis of block copolymers containing both hydrophobic poly(3,4-diethenylthiophene) segments and hydrophilic segments could lead to self-assembling materials for applications in drug delivery and bioimaging.
Stretchable and Self-Healing Copolymers: Incorporating elastomeric or self-healing monomer units into the polymer backbone could result in materials suitable for flexible and wearable electronic devices.
Integration into Emerging Organic Electronic and Bioelectronic Devices
The unique combination of a conducting thiophene core and cross-linkable vinyl groups makes polymers of 3,4-diethenylthiophene highly attractive for a range of electronic and bioelectronic applications. Future work should focus on the fabrication and characterization of devices incorporating these materials.
Potential device applications include:
Organic Field-Effect Transistors (OFETs): The cross-linked nature of poly(3,4-diethenylthiophene) could provide enhanced stability and solvent resistance in the active layer of OFETs.
Organic Photovoltaics (OPVs): As a component in the active layer of OPVs, copolymers of 3,4-diethenylthiophene could contribute to improved charge generation and transport.
Bioelectronic Interfaces: The ability to functionalize and pattern these polymers makes them promising candidates for creating stable and biocompatible interfaces with biological systems, such as in neural probes and biosensors. Miniemulsion polymerization techniques have been explored for synthesizing materials for energy storage and biomedical applications.
Fundamental Understanding of Charge Transport and Excitonic Processes through Advanced Modeling
A deep understanding of the fundamental photophysical and electronic processes within 3,4-diethenylthiophene-based materials is essential for their rational design and optimization. Advanced computational modeling and simulation techniques will play a crucial role in elucidating these processes.
Key research areas include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, bandgap, and optical absorption spectra of these materials.
Molecular Dynamics Simulations: These simulations can provide insights into the morphology and molecular packing of polymers, which are critical for understanding charge transport.
Charge Transport Modeling: Developing and applying models to simulate charge carrier mobility and recombination dynamics will be vital for predicting and improving device performance.
Scalable Manufacturing and Commercialization Prospects for Thiophene, 3,4-diethenyl- Based Materials
For 3,4-diethenylthiophene-based materials to have a real-world impact, it is essential to develop scalable and cost-effective manufacturing processes. This will require a multidisciplinary approach involving chemists, materials scientists, and chemical engineers.
Key considerations for commercialization include:
Process Optimization: Scaling up the synthesis of the monomer and the polymerization process from the laboratory to an industrial scale will require careful optimization of reaction conditions to maintain high yield and purity while minimizing costs.
Solution Processing and Printable Electronics: The development of soluble or dispersible forms of these polymers that are compatible with large-area printing techniques, such as inkjet printing and roll-to-roll coating, will be crucial for low-cost device fabrication.
Long-Term Stability and Device Lifetime: Extensive testing of the long-term operational stability of devices incorporating these materials under various environmental conditions will be necessary to demonstrate their commercial viability.
Q & A
Advanced Research Questions
Q. How can researchers resolve contradictions in thiophene-based polymer performance data (e.g., conductivity vs. stability)?
- Methodology : Conduct multivariate ANOVA on datasets (e.g., Table 2 in ) to identify variables causing discrepancies. For polymer films, correlate AFM (Atomic Force Microscopy) surface morphology data with electrochemical stability . Use machine learning models (QSAR/QSPR) to predict trade-offs between conductivity and degradation .
- Example : PBTTT semiconductor polymers show higher charge mobility but lower thermal stability compared to unsubstituted thiophenes .
Q. What strategies enable selective functionalization of 3,4-diethenylthiophene for biomedical applications?
- Methodology : Modify lysine residues via active ester derivatives (e.g., N-hydroxysuccinimide) to attach thiophene units to enzymes, ensuring >90% derivatization efficiency . Validate bioactivity using kinetic assays (e.g., esterification rates in cyclohexane) . For drug design, target HCV NS5B polymerase or α7-nACh receptors using docking simulations .
Q. How can computational models improve the design of thiophene-based materials?
- Methodology : Apply DFT (Density Functional Theory) to predict bandgap tuning via vinyl group substitutions . Validate with NIST’s triplet π-π* transition data (e.g., 41.0 kJ/mol for thiophene) . Use neural networks to optimize synthetic routes for high-purity monomers (≥99.8% via distillation under reduced pressure) .
Q. What experimental protocols ensure reproducibility in thiophene derivative synthesis?
- Methodology : Document reaction conditions (solvent, catalyst, temperature) and characterization data (Rf values, NMR shifts) per standards in . For reproducibility, share raw datasets via repositories (e.g., DOI:10.5525/gla.researchdata.1540) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
